molecular formula C17H17Cl2N5O B280160 N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide

N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B280160
M. Wt: 378.3 g/mol
InChI Key: YQQYQQRKADOUBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide, also known as DCPM, is a chemical compound that has been synthesized for various scientific research purposes. DCPM is a pyrazole derivative that has shown promising results in various studies due to its unique structure and mechanism of action.

Mechanism of Action

N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide works by selectively binding to the catalytic domain of PARP, inhibiting its activity. This leads to the accumulation of DNA damage and eventual cell death. This compound has been shown to have a higher affinity for PARP than other PARP inhibitors, making it a promising candidate for further research.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting PARP activity. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in cancer treatment. In addition, this compound has been shown to have anti-inflammatory effects and has potential use in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide is its high selectivity for PARP, making it a promising candidate for cancer treatment. However, one limitation is its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, further research is needed to fully understand its potential side effects and toxicity.

Future Directions

There are several potential future directions for research on N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide. One area of interest is its potential use in combination with other PARP inhibitors for cancer treatment. Another potential direction is its use in the treatment of autoimmune diseases, as it has been shown to have anti-inflammatory effects. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Synthesis Methods

N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide can be synthesized by reacting 2,6-dichlorobenzyl chloride with 3,5-dimethyl-1H-pyrazole-4-carboxamide in the presence of a base such as potassium carbonate. The resulting product is then reacted with methylhydrazine and acetic acid to yield the final product, this compound.

Scientific Research Applications

N-[1-(2,6-dichlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide has been extensively studied for its potential use in various scientific research applications. One of the most promising applications is its use as a selective inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP). PARP is an enzyme that plays a crucial role in DNA repair and has been shown to be overexpressed in various types of cancer. This compound has been shown to selectively inhibit PARP, leading to increased cancer cell death and decreased tumor growth.

Properties

Molecular Formula

C17H17Cl2N5O

Molecular Weight

378.3 g/mol

IUPAC Name

N-[1-[(2,6-dichlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-2-methylpyrazole-3-carboxamide

InChI

InChI=1S/C17H17Cl2N5O/c1-10-16(21-17(25)15-7-8-20-23(15)3)11(2)24(22-10)9-12-13(18)5-4-6-14(12)19/h4-8H,9H2,1-3H3,(H,21,25)

InChI Key

YQQYQQRKADOUBB-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC2=C(C=CC=C2Cl)Cl)C)NC(=O)C3=CC=NN3C

Canonical SMILES

CC1=C(C(=NN1CC2=C(C=CC=C2Cl)Cl)C)NC(=O)C3=CC=NN3C

Origin of Product

United States

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